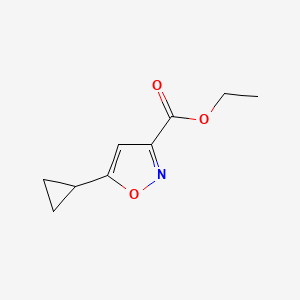![molecular formula C13H19BrN2O B1464365 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine CAS No. 1306910-16-6](/img/structure/B1464365.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine
Overview
Description
1-(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine, also known as 5-Bromo-2-methoxyphenyl)methylpiperidine, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine, which is a six-membered heterocyclic compound with a nitrogen atom at its ring center. 5-Bromo-2-methoxyphenyl)methylpiperidine has been used in various studies for its potential effects on biochemical and physiological processes.
Scientific Research Applications
Kinetics and Mechanisms in Organic Chemistry
The compound's reactions have been kinetically studied, contributing to the understanding of mechanisms in organic chemistry. For instance, Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving various thionocarbonates and secondary alicyclic amines, providing insights into the formation and deprotonation of zwitterionic and anionic intermediates in these reactions (Castro et al., 2001).
Antimicrobial and Anticancer Properties
The compound's derivatives have shown promise in antimicrobial and anticancer applications. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited significant antimicrobial activities (Bektaş et al., 2007). Similarly, Nowicka et al. (2015) synthesized a new class of Mannich bases, derivatives of 2-amino-1H-benzimidazole, with significant antiproliferative activity against human leukemia and breast and lung cancer cells (Nowicka et al., 2015).
Aminocarbonylation Reactions
The compound's reactivity has been explored in aminocarbonylation reactions, pivotal in synthesizing diverse chemical structures. Takács et al. (2012) studied the aminocarbonylation of various derivatives, highlighting the compound's potential in creating complex molecular structures (Takács et al., 2012).
Synthesis of Complex Molecules
Its role as an intermediate in the synthesis of complex molecules, such as pharmaceuticals, has been documented. For instance, Liu et al. (2011) detailed the synthesis of an important intermediate for Repaglinide, a diabetes medication, showcasing the compound's significance in pharmaceutical synthesis (Liu et al., 2011).
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-17-13-5-4-11(14)7-10(13)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUVOVNSWILOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)

![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)


